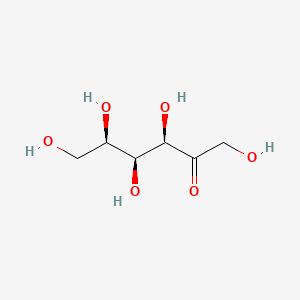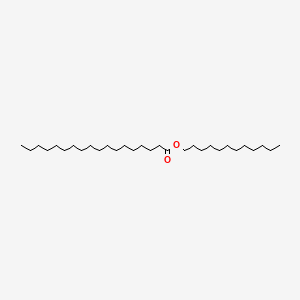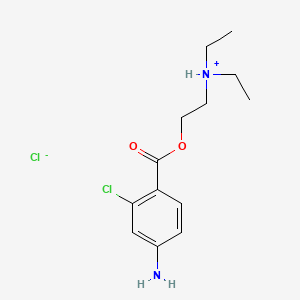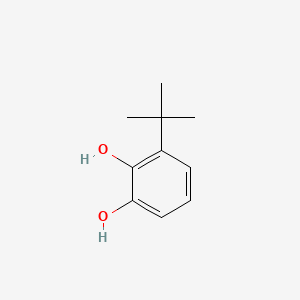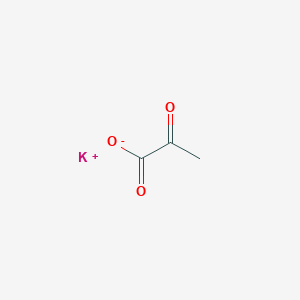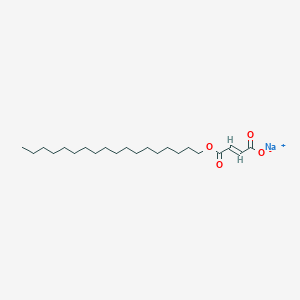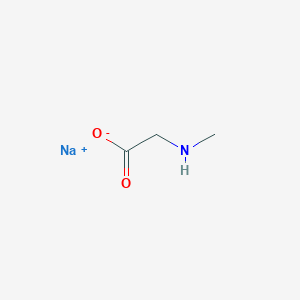
Stachydrine hydrochloride
Übersicht
Beschreibung
Stachydrine hydrochloride is an activated alkaloid extracted from the leaves of Leonurus japonicus Houtt (or Motherwort, “Yi Mu Cao” in Traditional Chinese Medicine) and is the major bioactive ingredient . It has demonstrated various bioactivities for the treatment of fibrosis, cardiovascular diseases, cancers, uterine diseases, brain injuries, and inflammation .
Synthesis Analysis
A series of stachydrine derivatives were designed and synthesized to address the problem of low bioavailability and unsatisfactory efficacy of stachydrine . For instance, Compound B1 exhibited better neuroprotective effects in vitro, and significantly reduced infarction size in the model of the middle cerebral artery occlusion rat model .Molecular Structure Analysis
The molecular formula of Stachydrine hydrochloride is C7H14ClNO2 . The IUPAC name is (2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate;hydrochloride . The molecular weight is 179.64 g/mol .Chemical Reactions Analysis
Stachydrine hydrochloride has been found to attenuate angiotensin II (AngII)-induced cardiomyocyte hypertrophy, norepinephrine-induced cardiomyocyte hypertrophy, and pressure overload-induced cardiac hypertrophy .Physical And Chemical Properties Analysis
Stachydrine hydrochloride has a molecular weight of 179.64 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The exact mass is 179.0713064 g/mol, and the monoisotopic mass is also 179.0713064 g/mol .Wissenschaftliche Forschungsanwendungen
Cardioprotective Effects
Stachydrine hydrochloride, derived from the traditional Chinese medicine Leonurus japonicus Houtt., exhibits significant cardioprotective effects. Research has indicated its role in alleviating pressure overload-induced heart failure and managing calcium mishandling in mice. It was observed to improve cardiac function, enhance calcium transient amplitudes, inhibit sarcoplasmic reticulum (SR) leakage, and reduce the number of sparks in cardiac myocytes. These effects are attributed to the regulation of calcium handling through the inhibition of hyper-phosphorylation of key proteins involved in cardiac contraction and relaxation (Chen et al., 2020). Additionally, Stachydrine hydrochloride has been found to ameliorate cardiac hypertrophy through the modulation of the CaMKII/HDAC4/MEF2C signal pathway, further supporting its potential in treating cardiovascular disorders (Li et al., 2022).
Anticancer Activity
Stachydrine hydrochloride also shows promise in cancer therapy. It has been shown to inhibit the proliferation and induce apoptosis of breast cancer cells by targeting and inhibiting key survival pathways, namely Akt and ERK pathways. The compound promotes primary apoptosis, increases reactive oxygen species (ROS) production, activates caspase-3, and decreases the expression of the anti-apoptotic protein Bcl-2 in human breast cancer cell lines (Wang et al., 2017).
Neuroprotective and Anti-inflammatory Effects
Stachydrine hydrochloride has demonstrated significant neuroprotective properties. For instance, it has been shown to reduce the death rate in mice subjected to repetitive cerebral ischemia by modulating inflammatory cytokines, improving pathological changes in the hippocampus, and inhibiting post-ischemic inflammatory reactions. This suggests its potential efficacy in mitigating re-perfusion impairment after cerebral ischemia (Miao et al., 2017).
Regulation of Immune Response
Stachydrine hydrochloride can influence the immune response by modulating the Th1/Th2/Th17/Treg paradigm. This modulation has been linked to the reduction of uterine bleeding in RU486-induced abortion in mice, indicating its potential application in managing excessive bleeding and regulating immune responses (Li et al., 2013).
Wirkmechanismus
Stachydrine hydrochloride has strong anti-fibrotic properties by inhibiting ECM deposition and decreasing inflammatory and oxidative stress through multiple molecular mechanisms (including TGF-β, ERS-mediated apoptosis, MMPs/TIMPs, NF-κB, and JAK/STAT) . It also ameliorates cardiac hypertrophy through the CaMKII/HDAC4/MEF2C signal pathway .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8(2)5-3-4-6(8)7(9)10;/h6H,3-5H2,1-2H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNMULOWUUIQIL-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1C(=O)[O-])C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC[C@H]1C(=O)[O-])C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961642 | |
| Record name | 1,1-Dimethylpyrrolidin-1-ium-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stachydrine hydrochloride | |
CAS RN |
4136-37-2 | |
| Record name | Stachydrine, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4136-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylpyrrolidin-1-ium-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-carboxy-1,1-dimethylpyrrolidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



